3,4-dimethyl-N-(4-(8-methylimidazo[1,2-a]pyridin-2-yl)phenyl)benzamide
Description
Properties
IUPAC Name |
3,4-dimethyl-N-[4-(8-methylimidazo[1,2-a]pyridin-2-yl)phenyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21N3O/c1-15-6-7-19(13-17(15)3)23(27)24-20-10-8-18(9-11-20)21-14-26-12-4-5-16(2)22(26)25-21/h4-14H,1-3H3,(H,24,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JSPLQNUOAZPXLC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)NC2=CC=C(C=C2)C3=CN4C=CC=C(C4=N3)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-dimethyl-N-(4-(8-methylimidazo[1,2-a]pyridin-2-yl)phenyl)benzamide typically involves multi-step reactions starting from readily available precursors. One common approach includes the formation of the imidazo[1,2-a]pyridine ring through cyclization reactions, followed by the introduction of the benzamide group via amide bond formation. Key steps may involve:
Cyclization: Formation of the imidazo[1,2-a]pyridine ring through intramolecular cyclization of appropriate precursors.
Amidation: Coupling of the imidazo[1,2-a]pyridine derivative with 3,4-dimethylbenzoic acid or its derivatives to form the benzamide.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
3,4-dimethyl-N-(4-(8-methylimidazo[1,2-a]pyridin-2-yl)phenyl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to introduce functional groups
Biological Activity
3,4-Dimethyl-N-(4-(8-methylimidazo[1,2-a]pyridin-2-yl)phenyl)benzamide is a complex organic compound notable for its potential biological activities. This compound features a benzamide core with a dimethyl substitution and an imidazo[1,2-a]pyridine moiety, which is often associated with various pharmacological properties. Understanding its biological activity is crucial for its application in medicinal chemistry and drug development.
- IUPAC Name : this compound
- Molecular Formula : C23H22N4O
- Molecular Weight : 374.45 g/mol
- CAS Number : 835897-44-4
Synthesis
The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. Key steps include:
- Cyclization : Formation of the imidazo[1,2-a]pyridine ring through intramolecular cyclization.
- Amidation : Coupling the imidazo[1,2-a]pyridine derivative with a dimethylbenzoic acid to form the benzamide structure .
Anticancer Properties
Research has indicated that compounds containing the imidazo[1,2-a]pyridine moiety exhibit significant anticancer activity. For instance:
- Mechanism of Action : The compound may inhibit specific kinases involved in cancer cell proliferation. A study on similar benzamide derivatives demonstrated that they could effectively inhibit RET kinase activity, leading to reduced cell proliferation in cancer models .
- Case Study : In vitro studies have shown that derivatives of imidazo[1,2-a]pyridine can induce apoptosis in various cancer cell lines, including breast and lung cancer cells. The mechanism often involves the activation of caspase pathways and modulation of Bcl-2 family proteins .
Antimicrobial Activity
The presence of the imidazo ring also suggests potential antimicrobial properties:
- In Vitro Studies : Compounds similar to this compound have shown antibacterial activity against Gram-positive and Gram-negative bacteria. The mechanism may involve disruption of bacterial cell membranes or inhibition of key metabolic pathways .
Structure-Activity Relationship (SAR)
Understanding the SAR is vital for optimizing the biological efficacy of this compound:
- Dimethyl Substitution : The presence of the dimethyl group on the benzamide enhances lipophilicity, potentially improving membrane permeability and bioavailability.
- Imidazo Moiety : The imidazo[1,2-a]pyridine structure is critical for biological activity; modifications at this position can significantly alter potency and selectivity against various targets.
Data Tables
| Property | Value |
|---|---|
| IUPAC Name | This compound |
| Molecular Formula | C23H22N4O |
| Molecular Weight | 374.45 g/mol |
| CAS Number | 835897-44-4 |
| Anticancer Activity | Inhibits RET kinase |
| Antimicrobial Activity | Effective against Gram-positive bacteria |
Scientific Research Applications
Anticancer Activity
One of the primary applications of this compound is in cancer research. Studies have indicated that derivatives of imidazo[1,2-a]pyridine exhibit cytotoxic effects against various cancer cell lines. The specific compound under discussion has shown promise in inhibiting tumor growth through multiple mechanisms:
- Inhibition of Kinases : The compound may act as a kinase inhibitor, disrupting signaling pathways essential for cancer cell proliferation.
- Induction of Apoptosis : Research suggests that it can trigger programmed cell death in malignant cells, thereby reducing tumor size and preventing metastasis.
Case Study Example :
A study conducted on a series of imidazo[1,2-a]pyridine derivatives demonstrated enhanced anticancer activity when modified with various substituents. The specific impact of 3,4-dimethyl-N-(4-(8-methylimidazo[1,2-a]pyridin-2-yl)phenyl)benzamide was evaluated against breast cancer cell lines, showing a significant reduction in cell viability compared to untreated controls .
Antimicrobial Properties
The compound has also been investigated for its antimicrobial properties. Its structural components are believed to contribute to its effectiveness against a range of bacterial strains.
- Mechanism : The imidazo[1,2-a]pyridine ring is hypothesized to interact with bacterial DNA or inhibit key enzymes involved in bacterial metabolism.
Case Study Example :
In vitro studies have reported that the compound exhibits activity against both Gram-positive and Gram-negative bacteria. The minimal inhibitory concentration (MIC) values were determined for several strains, indicating its potential utility as a novel antimicrobial agent .
Neurological Applications
Recent research has begun to explore the neuroprotective effects of imidazo[1,2-a]pyridine derivatives, including the compound .
- Neuroprotection : It is suggested that these compounds may help mitigate neurodegenerative processes by reducing oxidative stress and inflammation in neuronal cells.
Case Study Example :
A study focused on neuroinflammation models demonstrated that treatment with the compound resulted in decreased levels of pro-inflammatory cytokines and improved neuronal survival rates .
Data Tables
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations on the Benzamide Core
The benzamide core is a critical determinant of biological activity. Modifications here influence electronic properties, lipophilicity, and steric interactions.
2-Bromo-N-(4-(8-Methylimidazo[1,2-a]pyridin-2-yl)phenyl)benzamide (MS-0022)
- Structure : Features a bromine atom at the 2-position of the benzamide.
- Activity : Identified as a Smoothened (SMO) antagonist in the Hh pathway, demonstrating efficacy in inhibiting tumor growth in preclinical models .
- Key Difference : Bromine’s electron-withdrawing nature may enhance binding affinity compared to alkyl groups.
3,4,5-Trimethoxy-N-(4-(8-Methylimidazo[1,2-a]pyridin-2-yl)phenyl)benzamide
- Structure : Methoxy groups at the 3,4,5-positions of the benzamide.
- Properties : Increased molecular weight (417.46 g/mol) and polarity due to methoxy substituents .
3-Chloro-N-((8-Methylimidazo[1,2-a]pyridin-2-yl)methyl)benzamide
Modifications on the Imidazopyridine Moiety
The 8-methyl group on the imidazopyridine is conserved in many analogs, but other positions (e.g., 2- or 6-) are variably substituted to optimize activity.
2-(3,4-Dimethoxyphenyl)-6-(phenylethynyl)imidazo[1,2-a]pyridin-8-amine (Compound 23)
- Structure : Phenylethynyl group at the 6-position and 3,4-dimethoxyphenyl at the 2-position.
- Synthesis : Prepared via palladium-catalyzed coupling, yielding a planar structure conducive to π-π interactions .
- Relevance : Demonstrates the impact of extended conjugation on physicochemical properties.
1-[(6-Chloropyridin-3-yl)methyl]-7-methyl-8-nitro-1,2,3,5,6,7-hexahydroimidazo[1,2-a]pyridin-5-ol
- Structure : Hexahydroimidazopyridine with nitro and chloropyridinyl groups.
- Note: Highlights the diversity of imidazopyridine modifications in agrochemical and pharmaceutical applications .
Comparative Data Table
Key Research Findings
- Electronic Effects : Bromine (MS-0022) and methoxy (trimethoxy analog) substituents exhibit contrasting electronic profiles, influencing target binding and metabolic stability .
- Safety Profiles : The trimethoxy analog carries hazard warnings (H302, H315) for oral toxicity and skin irritation, underscoring the need for substituent-specific safety evaluations .
Q & A
Basic Research Questions
Q. What synthetic methodologies are recommended for preparing 3,4-dimethyl-N-(4-(8-methylimidazo[1,2-a]pyridin-2-yl)phenyl)benzamide?
- Methodological Answer : The synthesis typically involves multi-step reactions. Key steps include:
Core Imidazo[1,2-a]pyridine Formation : Cyclization of 8-methyl-2-aminopyridine with α-bromo ketones or diketones under reflux conditions (e.g., ethanol or toluene) to form the imidazo[1,2-a]pyridine scaffold .
Coupling Reactions : Amide bond formation between the imidazo[1,2-a]pyridine-phenyl intermediate and 3,4-dimethylbenzoic acid derivatives using coupling reagents like EDCI/HOBt or via activation as an acyl chloride .
- Characterization : Confirm structure via -NMR (aromatic protons at δ 7.2–8.5 ppm), -NMR (carbonyl resonance ~168 ppm), FT-IR (amide C=O stretch ~1650 cm), and LC-MS for molecular ion verification .
Q. How can researchers validate the purity and structural integrity of this compound?
- Methodological Answer :
- Chromatography : Use reverse-phase HPLC with a C18 column (e.g., 90:10 acetonitrile/water mobile phase) to assess purity (>95% recommended).
- Spectroscopy :
- NMR : Analyze splitting patterns (e.g., dimethyl groups at δ 2.3–2.5 ppm) and aromatic coupling constants to confirm substitution patterns .
- HRMS : Exact mass determination (e.g., calculated for CHNO: 376.18 g/mol) .
- Elemental Analysis : Match experimental C/H/N ratios to theoretical values (±0.3% tolerance) .
Advanced Research Questions
Q. What strategies can optimize the compound’s bioavailability for in vivo studies?
- Methodological Answer :
- Solubility Enhancement : Use co-solvents (e.g., PEG-400 or cyclodextrins) or salt formation (e.g., hydrochloride) .
- Structural Modifications : Introduce polar groups (e.g., hydroxyl or amine) to improve water solubility while monitoring activity via SAR studies .
- Pharmacokinetic Profiling : Conduct ADME assays (e.g., plasma stability, microsomal clearance) to identify metabolic liabilities .
Q. How does the dimethyl substitution on the benzamide moiety influence biological activity compared to halogenated analogs?
- Data-Driven Analysis :
- Activity Comparison :
| Substituent | Target (IC) | Solubility (µg/mL) | Reference |
|---|---|---|---|
| 3,4-Dimethyl | SMO: 15 nM* | 8.2 | |
| 3,4-Dichloro | CLK1: 0.8 µM | 2.1 |
- Key Insights : Dimethyl groups enhance lipophilicity, improving membrane permeability but reducing aqueous solubility. Halogenated analogs show stronger target binding (e.g., CLK1 inhibition) but poorer bioavailability .
Q. How can contradictory in vitro vs. in vivo efficacy data be resolved for this compound?
- Methodological Answer :
Stromal Interactions : Assess tumor microenvironment effects (e.g., stromal Gli1 levels in xenografts) to explain transient in vivo activity .
Metabolite Screening : Identify active metabolites via LC-MS/MS and test their potency .
Dose Optimization : Use PK/PD modeling to align dosing regimens with target engagement (e.g., maintain plasma concentrations >IC) .
Q. What are the recommended assays to evaluate its potential as a kinase inhibitor?
- Methodological Answer :
- Kinase Profiling : Screen against a panel of 100+ kinases (e.g., Eurofins KinaseProfiler) to identify off-target effects .
- Cellular Assays :
- Apoptosis : Measure caspase-3/7 activation (e.g., Promega Caspase-Glo) .
- Proliferation : Use MTT or CellTiter-Glo in cancer cell lines (e.g., PANC-1, SUIT-2) .
- Structural Analysis : Perform X-ray crystallography or molecular docking to map binding interactions (e.g., ATP-binding pocket of CLK1) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
